2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a thiophene ring substituted with a chlorine atom and a benzo[d]thiazole ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 4-methoxybenzo[d]thiazol-2-amine in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound also features a chlorothiophene ring and a thiazole ring, but with different substituents.
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-19-9-3-2-4-10-13(9)17-14(21-10)16-12(18)7-8-5-6-11(15)20-8/h2-6H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELOXXNIOWLNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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